molecular formula C11H12BrNO2 B8152061 1-(3-Bromobenzoyl)-3-methoxyazetidine

1-(3-Bromobenzoyl)-3-methoxyazetidine

Cat. No.: B8152061
M. Wt: 270.12 g/mol
InChI Key: BEUJHAQJYFZZAB-UHFFFAOYSA-N
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Description

1-(3-Bromobenzoyl)-3-methoxyazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound features a 3-bromobenzoyl group and a methoxy group attached to the azetidine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzoyl)-3-methoxyazetidine typically involves the following steps:

    Formation of 3-Bromobenzoyl Chloride: This is achieved by reacting 3-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized by reacting an appropriate amine with an epoxide under basic conditions.

    Coupling Reaction: The final step involves coupling the 3-bromobenzoyl chloride with the azetidine derivative in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzoyl)-3-methoxyazetidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the azetidine ring.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(3-Bromobenzoyl)-3-methoxyazetidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzoyl)-3-methoxyazetidine involves its interaction with specific molecular targets in biological systems. The bromobenzoyl group can interact with enzymes and receptors, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological applications.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorobenzoyl)-3-methoxyazetidine: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Fluorobenzoyl)-3-methoxyazetidine: Similar structure but with a fluorine atom instead of bromine.

    1-(3-Methylbenzoyl)-3-methoxyazetidine: Similar structure but with a methyl group instead of bromine.

Uniqueness

1-(3-Bromobenzoyl)-3-methoxyazetidine is unique due to the presence of the bromine atom, which can participate in specific interactions that are not possible with other halogens or substituents. This can lead to unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Biological Activity

1-(3-Bromobenzoyl)-3-methoxyazetidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a brominated aromatic ring and a methoxy group attached to an azetidine ring. Its molecular formula is C11H12BrNOC_{11}H_{12}BrNO with a molecular weight of approximately 256.14 g/mol. The presence of the bromine atom enhances its reactivity, making it a candidate for various biological applications.

PropertyValue
Molecular FormulaC11H12BrNOC_{11}H_{12}BrNO
Molecular Weight256.14 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction between 3-bromobenzoyl chloride and 3-methoxyazetidine under basic conditions. Common bases used include sodium hydroxide or potassium carbonate, facilitating the formation of the azetidine ring structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated against several cancer cell lines, showing cytotoxic effects that vary based on concentration and exposure time. The compound's ability to induce apoptosis in cancer cells has been noted, potentially through the modulation of key signaling pathways associated with cell survival.

The biological activity of this compound is attributed to its structural features:

  • Halogen Bonding : The bromine atom can engage in halogen bonding with biological macromolecules, enhancing binding affinity to target proteins.
  • Hydrogen Bonding : The methoxy group can form hydrogen bonds, influencing the compound's interaction with enzymes or receptors.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
  • Cytotoxicity in Cancer Cells : In research published in Cancer Research, the compound was shown to reduce cell viability in breast cancer cell lines by inducing apoptosis at concentrations above 10 µM .

Properties

IUPAC Name

(3-bromophenyl)-(3-methoxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-10-6-13(7-10)11(14)8-3-2-4-9(12)5-8/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUJHAQJYFZZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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